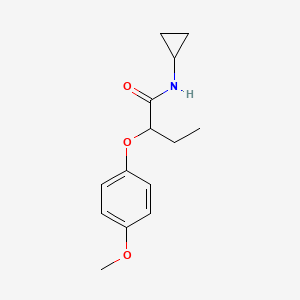
N-cyclopropyl-2-(4-methoxyphenoxy)butanamide
Vue d'ensemble
Description
N-cyclopropyl-2-(4-methoxyphenoxy)butanamide, also known as CPPB, is a compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a wide range of biological effects. The purpose of
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(4-methoxyphenoxy)butanamide is thought to be through the inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have a wide range of biological effects, including pain relief, anti-inflammatory effects, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to the biological effects associated with these compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Some of the effects that have been observed in animal models include increased levels of endocannabinoids, reduced pain sensitivity, reduced inflammation, and improved mood. In addition, this compound has been shown to have effects on other neurotransmitter systems, including the serotonin and dopamine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopropyl-2-(4-methoxyphenoxy)butanamide in lab experiments is that it has been extensively studied and its effects are well characterized. In addition, this compound has been shown to have a wide range of biological effects, which makes it a useful tool for studying various physiological processes. However, one of the limitations of using this compound in lab experiments is that it can be difficult to work with due to its chemical properties.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-2-(4-methoxyphenoxy)butanamide. One area of research that is currently being explored is the use of this compound in the treatment of chronic pain. In addition, there is ongoing research into the potential use of this compound in the treatment of other medical conditions, including anxiety and depression. Other future directions for research on this compound include the development of new synthesis methods, the exploration of its effects on other neurotransmitter systems, and the development of new analogs with improved properties.
Applications De Recherche Scientifique
N-cyclopropyl-2-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include pain management, inflammation, anxiety, and depression. This compound has been shown to have analgesic effects in animal models of pain and has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(14(16)15-10-4-5-10)18-12-8-6-11(17-2)7-9-12/h6-10,13H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWIBIZDRUQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)
![N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)
![4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4710846.png)


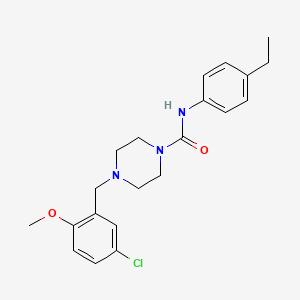
![7-isobutyl-3,9-dimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4710875.png)
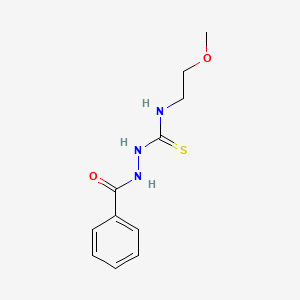
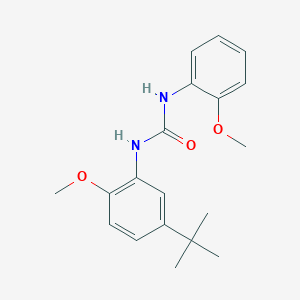
![S-1H-benzimidazol-2-yl 3,5-bis[(trifluoromethyl)thio]benzenecarbothioate](/img/structure/B4710898.png)
![N-[1-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B4710905.png)

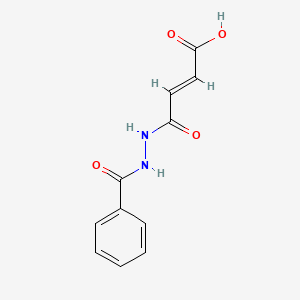
![4-isopropyl 2-methyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4710939.png)